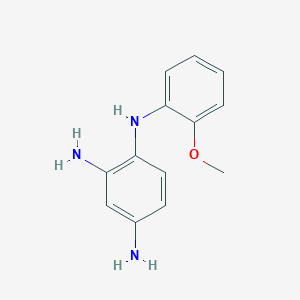

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine

Descripción general

Descripción

“N1-(2-Methoxyphenyl)benzene-1,2,4-triamine” is a chemical compound with the molecular formula C13H15N3O . It has a molecular weight of 229.28 . The compound is also known as MOABT.

Molecular Structure Analysis

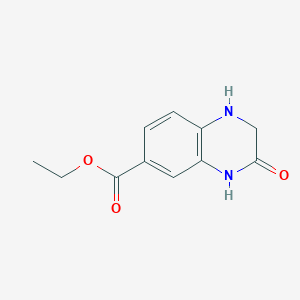

The InChI code for “N1-(2-Methoxyphenyl)benzene-1,2,4-triamine” is 1S/C13H15N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-9(14)8-10(11)15/h2-8,16H,14-15H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N1-(2-Methoxyphenyl)benzene-1,2,4-triamine” has a molecular weight of 229.28 .Aplicaciones Científicas De Investigación

Hyperbranched Polyimides for Memory Devices

A study by (Song et al., 2016) designed and synthesized a novel triamine monomer related to N1-(2-Methoxyphenyl)benzene-1,2,4-triamine, which was used to prepare a hyperbranched polyimide (HBPI). This HBPI showed excellent organo-solubility, high thermal stability, and was utilized as an active layer in memory devices exhibiting static random access memory (SRAM) behavior. The electrical memory performance was attributed to efficient charge transfer within the polymer.

Supramolecular Packing Motifs

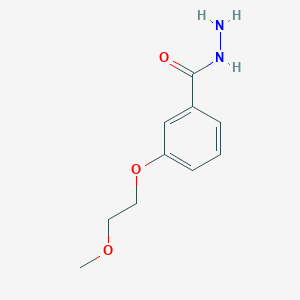

Research by (Lightfoot et al., 1999) explored aryl rings self-assembled using N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide to form a π-stack surrounded by a triple helical network of hydrogen bonds. This arrangement suggested a novel mode of organization for columnar liquid crystals, showcasing the structural versatility of compounds related to N1-(2-Methoxyphenyl)benzene-1,2,4-triamine in forming ordered structures.

Enhanced Emission Properties

A study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine by (Wu et al., 2015) found that this compound exhibits aggregation-induced emission enhancement (AIEE) characteristics. In certain solvents, it showed very weak fluorescence, which became significantly stronger in others. The study attributed this behavior to intramolecular hydrogen bonding and a large plane conjugated structure, suggesting potential applications in fluorescence sensing.

Corrosion Inhibition

(Yadav et al., 2015) investigated the use of synthesized triazine derivatives, including those related to N1-(2-Methoxyphenyl)benzene-1,2,4-triamine, as corrosion inhibitors for N80 steel in acidic solutions. The study highlighted the potential of these compounds in protecting metals from corrosion, indicating their importance in industrial applications.

N-type Dopants for Organic Semiconductor Thin Films

(Wei et al., 2012) synthesized 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, using it as an n-type dopant for fullerene C60 thin films. The doped films showed a high conductivity, demonstrating the compound's effectiveness in enhancing the performance of organic electronic devices.

Propiedades

IUPAC Name |

1-N-(2-methoxyphenyl)benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-9(14)8-10(11)15/h2-8,16H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQMOESVDKRGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269006 | |

| Record name | N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-Methoxyphenyl)benzene-1,2,4-triamine | |

CAS RN |

106270-43-3 | |

| Record name | N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106270-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

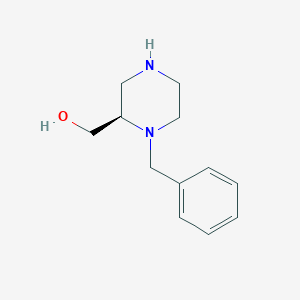

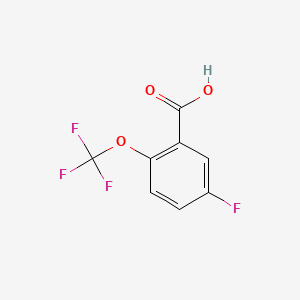

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)